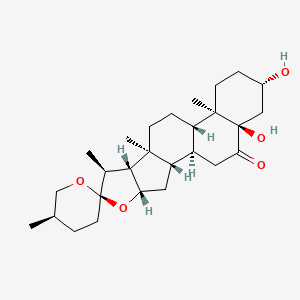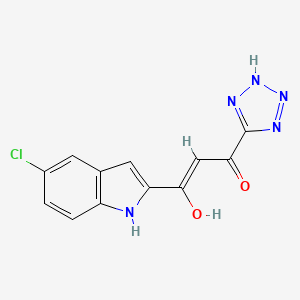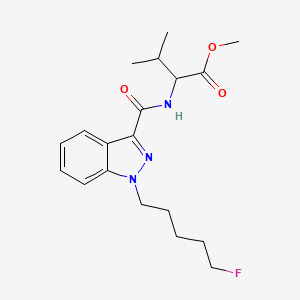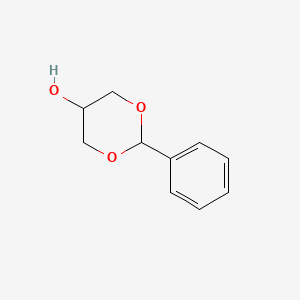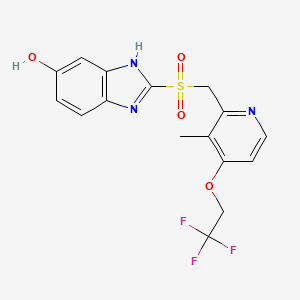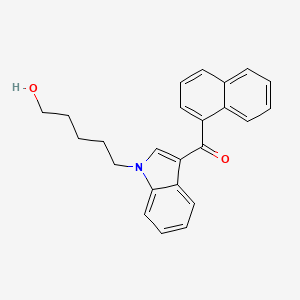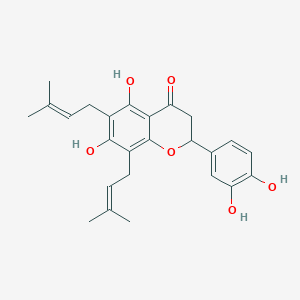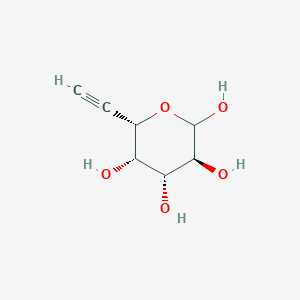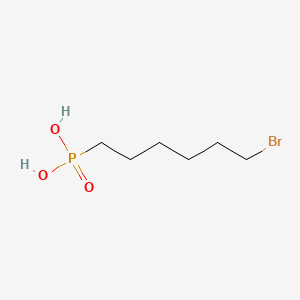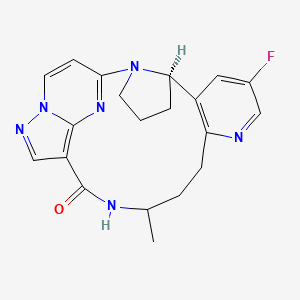
AA9 TG2 inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AA9 is a novel transglutaminase (TG2) inhibitor.
Wissenschaftliche Forschungsanwendungen
Transglutaminase 2 (TG2) and Disease Pathogenesis
Human transglutaminase 2 (TG2) plays a crucial role in the pathogenesis of various disorders including celiac sprue, certain neurological diseases, and some types of cancer. Selective inhibition of TG2 is essential for investigating its role in physiology and disease, and may lead to effective clinical treatments. Dihydroisoxazole containing compounds are notable as selective inhibitors of human TG2, with significant potential in pharmacological activities (Watts, Siegel, & Khosla, 2006).
Development of Potent and Specific Inhibitors
Research has led to the discovery of potent and specific dihydroisoxazole inhibitors of human TG2. These inhibitors have been shown to improve potency and isoform selectivity, which is vital for their use in vivo biological investigations (Klöck, Herrera, Albertelli, & Khosla, 2014).
Reversible Inhibitors and Their Role
A class of 3-acylidene-2-oxoindoles has been identified as potent reversible inhibitors of human TG2. These compounds are anticipated to be useful in the therapy of diseases like celiac sprue, certain CNS disorders, and cancers. Some of these compounds exhibit significant non-competitive characteristics, suggesting they bind at allosteric regulatory sites on the enzyme (Klöck, Jin, Choi, Khosla, Madrid, Spencer, Raimundo, Boardman, Lanza, & Griffin, 2011).
TG2 in Cancer Therapy
Type 2 transglutaminase (TG2) is integral to cancer stem cell survival. Inhibitors targeting the transamidase site of TG2 have been shown to reduce GTP binding activity and, consequently, cancer stem cell survival. This suggests that such inhibitors could be potent anti-cancer agents (Kerr, Szmacinski, Fisher, Nance, Lakowicz, Akbar, Keillor, Wong, Godoy‐Ruiz, Toth, & Weber, 2016).
TG2 Inhibitors as Therapeutic Tools
The development of TG2 inhibitors has been a focus due to its role in various pathologies like celiac disease, fibrosis, and cancer metastasis. Recent advancements in both irreversible and reversible inhibitors of TG2 offer potential for therapeutic developments in these diseases (Keillor, Apperley, & Akbar, 2015).
TG2 Activation and Inhibition in Animal Models
The creation of animal models for screening TG2 inhibitors has been important for identifying drug candidates for diseases like celiac disease. Studies have examined the effects of TG2 inhibitors in these models, providing insights into the enzyme's roles and potential therapeutic applications (Dafik, Albertelli, Stamnaes, Sollid, & Khosla, 2012).
TG2 in Breast Cancer Cell Motility
TG2 levels influence the motility of breast cancer cells. Inhibitors like NC9, targeting TG2, can induce morphological changes and reduce the migration of cells with high TG2 levels, indicating the potential of targeting TG2 in breast tumor therapies (Bianchi, Brugnoli, Grassilli, Bourgeois, Keillor, Bergamini, Aguiari, Volinia, & Bertagnolo, 2021).
TG2 and Its Emerging Therapeutic Potential
The emerging understanding of TG2's multifaceted roles in various diseases underscores the therapeutic potential of its inhibitors. These inhibitors, by targeting TG2, could serve as novel tools for treating diseases characterized by aberrant TG2 activity (Badarau, Collighan, & Griffin, 2011).
TG2 Inhibitors in Clinical Settings
The development of TG2 inhibitors is crucial for the treatment of diverse disorders. Understanding the conformational effects of the TG2 enzyme and its pathological roles has led to recent discoveries and preclinical evaluations of these inhibitors, with some entering clinical trials (Song, Hwang, Im, & Kim, 2017).
Eigenschaften
CAS-Nummer |
2134114-20-6 |
|---|---|
Produktname |
AA9 TG2 inhibitor |
Molekularformel |
C32H36N4O5 |
Molekulargewicht |
556.663 |
IUPAC-Name |
Benzyl (S)-(1-(4-(1-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C32H36N4O5/c1-2-29(37)33-18-9-8-17-28(34-32(40)41-23-24-11-4-3-5-12-24)31(39)36-21-19-35(20-22-36)30(38)27-16-10-14-25-13-6-7-15-26(25)27/h2-7,10-16,28H,1,8-9,17-23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |
InChI-Schlüssel |
IQDAHYYYLIDXSI-NDEPHWFRSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(C(C3=C4C=CC=CC4=CC=C3)=O)CC2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AA9; AA-9; AA 9; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)

